5,2'-Dimethyl-[2,4']bipyridinyl
Overview
Description
5,2’-Dimethyl-[2,4’]bipyridinyl is a rare and complex organic compound that has garnered significant attention within the scientific community. It is a derivative of bipyridine, characterized by the presence of two methyl groups at the 5 and 2’ positions on the bipyridine ring structure
Mechanism of Action
Target of Action
The primary target of 5,2’-Dimethyl-[2,4’]bipyridinyl is Protein Tyrosine Kinase-7 (PTK7) . PTK7 is an important biomarker for a range of leukemia and solid tumors .
Mode of Action
5,2’-Dimethyl-[2,4’]bipyridinyl interacts with its target, PTK7, by exhibiting high luminescence for G-quadruplex DNA . This interaction allows the compound to be employed in constructing G-quadruplex-based assays for PTK7 in aqueous solutions .
Result of Action
The compound demonstrates significant activity against embryos and is capable of arresting development at various stages of embryogenesis . This suggests that the compound’s action has profound molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5,2’-Dimethyl-[2,4’]bipyridinyl plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been observed to interact with metal ions, forming coordination complexes that can act as catalysts in biochemical reactions . These interactions are primarily driven by the nitrogen atoms in the bipyridine structure, which can donate electron pairs to metal ions, stabilizing the complex.
Cellular Effects
The effects of 5,2’-Dimethyl-[2,4’]bipyridinyl on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, 5,2’-Dimethyl-[2,4’]bipyridinyl can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5,2’-Dimethyl-[2,4’]bipyridinyl exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5,2’-Dimethyl-[2,4’]bipyridinyl can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,2’-Dimethyl-[2,4’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This reaction proceeds under relatively mild conditions and yields the desired bipyridine derivative.
Industrial Production Methods
Industrial production of 5,2’-Dimethyl-[2,4’]bipyridinyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,2’-Dimethyl-[2,4’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,2’-bipyridine-5,5’-dicarboxylic acid.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
5,2’-Dimethyl-[2,4’]bipyridinyl has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for investigating biological systems.
Industry: Used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with dimethyl groups at the 5,5’ positions.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with dimethyl groups at the 4,4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with dimethyl groups at the 6,6’ positions.
Uniqueness
5,2’-Dimethyl-[2,4’]bipyridinyl is unique due to the specific positioning of the methyl groups at the 5 and 2’ positions This unique structure imparts distinct chemical properties and reactivity compared to other bipyridine derivatives
Properties
IUPAC Name |
2-methyl-4-(5-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFUKBAUFFOYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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